![molecular formula C5H7FO2S B2795865 Bicyclo[1.1.1]pentane-1-sulfonyl fluoride CAS No. 2416234-57-4](/img/structure/B2795865.png)
Bicyclo[1.1.1]pentane-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[111]pentane-1-sulfonyl fluoride is a compound that belongs to the bicyclo[111]pentane family This family of compounds is known for its unique three-dimensional structure, which imparts distinct physicochemical properties Bicyclo[11
Mécanisme D'action
Target of Action
Bicyclo[1.1.1]pentane-1-sulfonyl fluoride (BCP-SF) is a derivative of Bicyclo[1.1.1]pentane (BCP), a compound class often used as linear spacer units to enhance pharmacokinetic profiles in modern drug design .
Mode of Action
Bcp derivatives have been known to interact with their targets by mimicking the geometry and substituent exit vectors of a benzene ring . This allows them to confer various beneficial properties compared to their aromatic counterparts .
Biochemical Pathways
Bcp derivatives have been used in a variety of applications, from materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, fret sensors, and metal–organic frameworks . These diverse applications suggest that BCP-SF could potentially interact with a wide range of biochemical pathways.
Pharmacokinetics
Bcp derivatives have been noted for their enhanced solubility, membrane permeability, and reduced metabolic susceptibility . These properties suggest that BCP-SF could potentially have favorable pharmacokinetic properties, enhancing its bioavailability.
Result of Action
Bcp derivatives have been noted for their ability to improve the physicochemical properties of prospective drug candidates . This suggests that BCP-SF could potentially have similar beneficial effects.
Action Environment
The synthesis of bcp derivatives has been achieved under mild reaction conditions, suggesting that they may be stable under a variety of environmental conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[1.1.1]pentane-1-sulfonyl fluoride typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the reaction of bicyclo[1.1.1]pentane with sulfonyl fluoride reagents under specific conditions. For example, the reaction can be carried out using a sulfonyl fluoride precursor in the presence of a base, such as triethylamine, at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize continuous flow processes. These processes can provide high yields and purity of the final product. For instance, a light-enabled scalable synthesis method has been developed, which involves the reaction of alkyl iodides with propellane under light irradiation . This method is advantageous due to its simplicity and efficiency, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[1.1.1]pentane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other functional groups using nucleophilic reagents.
Addition Reactions: The bicyclo[1.1.1]pentane core can participate in addition reactions with radicals or electrophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of bases or acids to facilitate the substitution or addition processes. For example, the use of sodium arylsulfinates in the presence of light can generate sulfonyl radicals that react with the bicyclo[1.1.1]pentane core .
Major Products
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, substitution reactions with amines can yield sulfonamide derivatives, while addition reactions with electrophiles can produce various functionalized bicyclo[1.1.1]pentane derivatives .
Applications De Recherche Scientifique
Bicyclo[1.1.1]pentane-1-sulfonyl fluoride has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a bioisostere for para-substituted benzene rings in drug design, enhancing the pharmacokinetic profiles of drug candidates.
Materials Science: Bicyclo[1.1.1]pentane derivatives are employed as molecular rods, supramolecular linker units, and components of metal-organic frameworks.
Chemical Biology: The compound is used in the development of probes and sensors for studying biological systems.
Industrial Applications: This compound is utilized in the synthesis of advanced materials with unique properties.
Comparaison Avec Des Composés Similaires
Bicyclo[1.1.1]pentane-1-sulfonyl fluoride can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane Derivatives: These compounds share the same bicyclo[1.1.1]pentane core but differ in the functional groups attached.
Propellanes: These compounds have a similar three-dimensional structure but differ in the number of carbon atoms and the arrangement of the rings.
The uniqueness of bicyclo[111]pentane-1-sulfonyl fluoride lies in its combination of the bicyclo[11
Propriétés
IUPAC Name |
bicyclo[1.1.1]pentane-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO2S/c6-9(7,8)5-1-4(2-5)3-5/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYGVGRCMVECMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
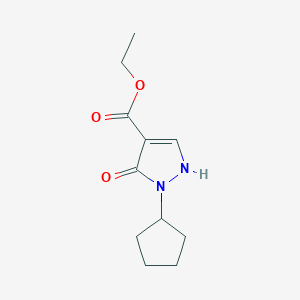
![4-[(6-Methoxypyridin-2-yl)carbonyl]morpholine](/img/structure/B2795783.png)
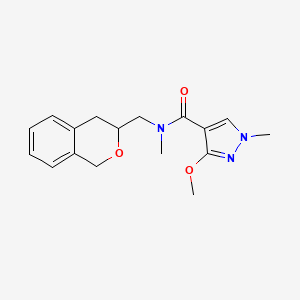

![3-(4-Chlorophenyl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole](/img/structure/B2795786.png)
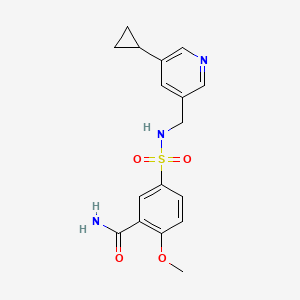

amine](/img/structure/B2795793.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2795794.png)
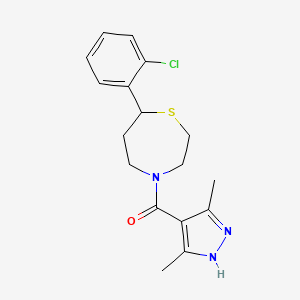

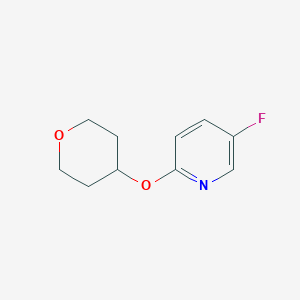
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2795802.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2795804.png)
